molecular formula C11H17N5O B13304255 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B13304255
M. Wt: 235.29 g/mol
InChI Key: HHRHXUPCVYPIJH-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C11H19N5O. It is known for its unique structure, which includes a pyrazine ring and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one include:

Uniqueness

What sets this compound apart is its specific structure, which imparts unique chemical and biological properties. Its combination of a pyrazine ring and a piperazine ring makes it particularly interesting for research and development .

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C11H17N5O/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8,12H2

InChI Key

HHRHXUPCVYPIJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)CCN

Origin of Product

United States

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